molecular formula C7H7NO3 B1203146 2-(2-Nitroprop-1-en-1-yl)furan CAS No. 33322-20-2

2-(2-Nitroprop-1-en-1-yl)furan

Cat. No.: B1203146
CAS No.: 33322-20-2
M. Wt: 153.14 g/mol
InChI Key: ZJQJRPWHHXBVQO-UHFFFAOYSA-N
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Description

2-(2-Nitroprop-1-en-1-yl)furan is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring substituted with a nitroprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroprop-1-en-1-yl)furan typically involves the reaction of furan with nitroalkenes under specific conditions. One common method involves the use of a base-catalyzed Henry reaction (nitroaldol reaction) between furan and nitropropene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroprop-1-en-1-yl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Nitroprop-1-en-1-yl)furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Nitroprop-1-en-1-yl)furan involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors in the target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitroprop-1-en-1-yl)furan is unique due to the presence of the nitroprop-1-en-1-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-nitroprop-1-enyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQJRPWHHXBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035099
Record name 2-(2-Nitro-1-propenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33322-20-2
Record name 2-(2-Nitro-1-propen-1-yl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33322-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitro-1-propenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Customer
Q & A

Q1: What is interesting about the crystal structure of (E)-2-(2-Nitroprop-1-enyl)furan?

A1: The compound crystallizes exclusively as the E isomer. [] The crystal structure reveals a conjugated system extending from the furan ring to the nitroalkenyl group. [] Additionally, molecules within the crystal interact through N⋯π interactions involving the furan ring and C—H⋯O hydrogen bonds. []

Q2: What challenges are associated with studying (E)-2-(2-Nitroprop-1-enyl)furan using X-ray diffraction?

A2: The compound sublimes rapidly under Mo Kα radiation at room temperature, making data collection difficult. [] This issue was overcome by conducting the X-ray diffraction experiment at a lower temperature (100K). []

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